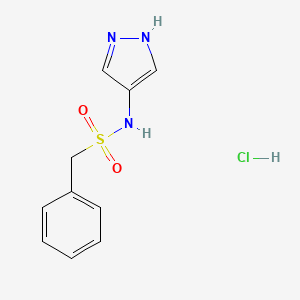

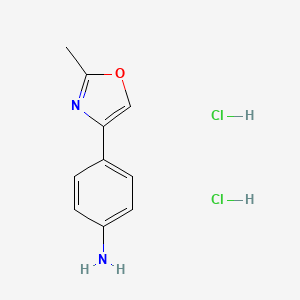

![molecular formula C14H10Cl2N4OS B2360016 N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 379238-27-4](/img/structure/B2360016.png)

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, also known as DPA-714, is a novel ligand that has been developed for imaging and studying the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport and steroidogenesis, and has been implicated in a variety of CNS disorders such as neuroinflammation, neurodegeneration, and psychiatric disorders.

Mecanismo De Acción

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide binds to TSPO with high affinity and specificity, and has been shown to have a low affinity for other mitochondrial proteins. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and has been implicated in the regulation of mitochondrial function and apoptosis. The exact mechanism of action of N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is not fully understood, but it is thought to modulate TSPO activity and downstream signaling pathways.

Biochemical and physiological effects:

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It has a high affinity for TSPO and can be used to visualize and quantify TSPO expression in vivo. N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of CNS disorders. It has also been shown to modulate mitochondrial function and apoptosis in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and can be used to visualize and quantify TSPO expression in vivo. It has minimal toxicity and side effects, making it safe for use in preclinical and clinical studies. However, N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has some limitations. It has a short half-life, which limits its use in longitudinal studies. It also has limited ability to cross the blood-brain barrier, which may limit its use in imaging TSPO in certain brain regions.

Direcciones Futuras

There are several future directions for N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide research. One direction is to explore the role of TSPO in CNS disorders and to develop new ligands that can target TSPO with higher affinity and specificity. Another direction is to investigate the use of N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide in combination with other imaging agents to provide a more comprehensive picture of CNS disorders. Finally, there is a need to develop new imaging methods that can overcome the limitations of N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, such as its short half-life and limited ability to cross the blood-brain barrier.

Métodos De Síntesis

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be synthesized through a multistep process starting from 3,4-dichloroaniline. The first step involves the conversion of 3,4-dichloroaniline to 3,4-dichlorophenyl isothiocyanate, which is then reacted with 3-amino-1,2,4-triazole to form the corresponding thiourea. The thiourea is then reacted with 3-bromo-2-chloropyridine in the presence of a palladium catalyst to form the final product, N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide.

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been used extensively in preclinical and clinical studies as a radioligand for imaging TSPO in the CNS. TSPO is upregulated in a variety of CNS disorders, and N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be used to visualize and quantify the extent of TSPO expression in vivo using positron emission tomography (PET). N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been used to study TSPO expression in a variety of CNS disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4OS/c15-10-5-4-9(7-11(10)16)17-13(21)8-22-14-19-18-12-3-1-2-6-20(12)14/h1-7H,8H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDUPLXOUQMTPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

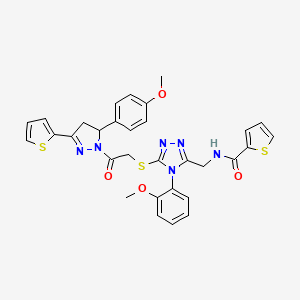

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

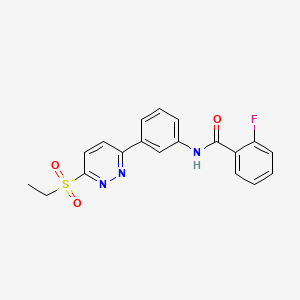

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

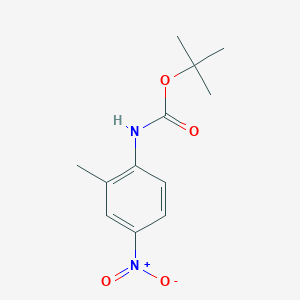

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)

![1-(p-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2359950.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)